- Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatinSynthetic Communications, 2000, 30(12), 2143-2159,
Cas no 96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate)

96551-22-3 structure
Nombre del producto:tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
Número CAS:96551-22-3
MF:C14H17NO3
Megavatios:247.289684057236
MDL:MFCD05864717
CID:803502
PubChem ID:11075767
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- 3-(Hydroxymethyl)-1H-indole-1-carboxylic acid tert-butyl ester
- 3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester
- 1-Boc-3-Hydroxymethylindole
- 1H-Indole-1-carboxylicacid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
- 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester
- tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
- tert-butyl 3-(hydroxymethyl)indole-1-carboxylate
- N-Boc-3-(hydroxymethyl)indole
- 1-Boc-3-hydroxymethyl-indole
- 1H-Indole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
- 1-N-Boc-indole-3-methanol
- OOVPQKQFSDFRFA-UHFFFAOYSA-N
- BCP26926
- 1,1-Dimethylethyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (ACI)
- N-Boc-1H-indole-3-methanol
- 1-(tert-butoxycarbonyl)-3-hydroxymethyl-1H-indole
- SY015985
- MFCD05864717
- 11Z-0700
- 1-(tert-Butyloxycarbonyl)-3-(hydroxymethyl)indole
- ALBB-016769
- F2158-2280
- SCHEMBL1520892
- 1-N-Boc-3-(Hydroxymethyl)-1H-Indole
- 3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester
- J-524490
- 96551-22-3
- DB-025981
- SB40328
- DTXSID80454365
- CS-W005763
- AB1294
- AKOS005069607
- t-butyl 3-(hydroxymethyl)-indole-1-carboxylate
- tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
-
- MDL: MFCD05864717
- Renchi: 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3
- Clave inchi: OOVPQKQFSDFRFA-UHFFFAOYSA-N
- Sonrisas: O=C(N1C2C(=CC=CC=2)C(CO)=C1)OC(C)(C)C
Atributos calculados
- Calidad precisa: 247.12100
- Masa isotópica única: 247.12084340g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 3
- Complejidad: 311
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.4
- Superficie del Polo topológico: 51.5
Propiedades experimentales
- Color / forma: No data avaiable
- Denso: No data available
- Punto de fusión: No data available
- Punto de ebullición: 396°C at 760 mmHg
- Punto de inflamación: 193.3℃
- índice de refracción: 1.553
- PSA: 51.46000
- Logp: 2.91680
- Presión de vapor: No data available
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H332-H335
- Declaración de advertencia: P261-P280-P305+P351+P338
- Instrucciones de Seguridad: H303+H313+H333
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
- Nivel de peligro:IRRITANT
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | H946760-2g |
3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |
96551-22-3 | 2g |
$ 138.00 | 2023-04-15 | ||
Chemenu | CM101361-10g |
1-Boc-3-Hydroxymethylindole |
96551-22-3 | 95%+ | 10g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | D406526-1g |
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate |
96551-22-3 | 97% | 1g |
$140 | 2024-05-23 | |
Apollo Scientific | OR1698-10g |
3-(Hydroxymethyl)-1H-indole, N-BOC protected |
96551-22-3 | 97% | 10g |
£171.00 | 2024-05-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B86760-5g |
1-Boc-3-Hydroxymethylindole |
96551-22-3 | 97% | 5g |
¥465.0 | 2022-10-09 | |
eNovation Chemicals LLC | D691256-10g |
N-Boc-3-(hydroxymethyl)indole |
96551-22-3 | >95% | 10g |
$195 | 2024-07-20 | |
Apollo Scientific | OR1698-1g |
3-(Hydroxymethyl)-1H-indole, N-BOC protected |
96551-22-3 | 97% | 1g |
£45.00 | 2024-05-26 | |
TRC | H946760-5 g |
3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |
96551-22-3 | 5g |
230.00 | 2021-08-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B86760-250mg |
1-Boc-3-Hydroxymethylindole |
96551-22-3 | 97% | 250mg |
¥45.0 | 2022-10-09 | |
TRC | H946760-2 g |
3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |
96551-22-3 | 2g |
110.00 | 2021-08-05 |
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 3 h, rt
Referencia
- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C
Referencia
- Formamide-Catalyzed Nucleophilic Substitutions: Mechanistic Insight and Rationalization of Catalytic ActivityACS Catalysis, 2020, 10(19), 11567-11577,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 16 h, rt
Referencia
- Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchariOrganic & Biomolecular Chemistry, 2021, 19(1), 182-187,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 30 min, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Pd-Catalyzed Dearomative Carboxylation of Indolylmethanol DerivativesOrganic Letters, 2018, 20(23), 7603-7606,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; rt
Referencia
- A Modular Formal Total Synthesis of (±)-CycloclavineJournal of Organic Chemistry, 2016, 81(4), 1723-1730,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 20 °C; 20 °C → rt; 22 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Referencia
- Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1Chemistry - A European Journal, 2017, 23(40), 9577-9584,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Referencia
- Concise synthesis of (2R,4R)-monatinChemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 25 °C; 20 min, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C
Referencia
- Reduction of 1-pyrrolyl and 1-indolyl carbamates to hemiaminalsTetrahedron Letters, 2009, 50(51), 7169-7171,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 18 h, rt
Referencia
- Highly Active, Immobilized Ruthenium Catalysts for Oxidation of Alcohols to Aldehydes and Ketones. Preparation and Use in Both Batch and Flow SystemsJournal of the American Chemical Society, 2005, 127(25), 9251-9254,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Sodium borohydride
Referencia
- Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylationSynlett, 2009, (4), 653-657,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1.5 h, rt
Referencia
- Synthesis and Biological Evaluation of Hapten-Clicked Analogues of The Antigenic Peptide Melan-A/MART-126(27L)-35ChemMedChem, 2020, 15(9), 799-807,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 30 min, rt
Referencia
- 3-O and 2-C alkylation of L-ascorbates with benzyl halides and N-substituted indolemethanol derivativesRussian Chemical Bulletin, 2010, 59(2), 457-462,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C; 4 h, rt
1.2 Reagents: Water ; 15 min, rt
1.2 Reagents: Water ; 15 min, rt
Referencia
- Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium saltsBioorganic & Medicinal Chemistry Letters, 2014, 24(21), 4926-4930,
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Raw materials
- 1,1-Dimethylethyl 3-[(acetyloxy)methyl]-1H-indole-1-carboxylate
- Indole-3-carboxaldehyde
- Di-tert-butyl dicarbonate
- Tert-butyl 3-formyl-1H-indole-1-carboxylate
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Preparation Products
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Literatura relevante
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
2. Back matter
-
3. Book reviews
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Indoles y derivados ácidos carboxílicos de indol
- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Indoles y derivados ácidos indolcarboxílicos y derivados ácidos carboxílicos de indol
96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate) Productos relacionados
- 908244-43-9(1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester)
- 354587-72-7(Tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate)
- 442910-62-5(tert-Butyl 7-methyl-1H-indole-1-carboxylate)
- 279255-90-2(tert-butyl 5-(hydroxymethyl)indole-1-carboxylate)
- 220499-12-7(1-Boc-4-hydroxymethylindole)
- 2383440-58-0(methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate)
- 1016397-44-6(N-(1-cyanocyclohexyl)-N-methyl-2-(3-nitrophenoxy)acetamide)
- 1396631-59-6(5-oxo-N-[(pyridin-2-yl)methyl]-1,4-thiazepane-3-carboxamide)
- 1780205-32-4(2-Chloro-5-(1,1-difluoroethyl)aniline)
- 2101197-39-9(4-amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96551-22-3)tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

Pureza:99%/99%
Cantidad:25g/100g
Precio ($):394.0/1403.0